molecular formula C11H13N3 B507846 1-(4-Methylbenzyl)-1H-pyrazol-3-amine CAS No. 492426-22-9

1-(4-Methylbenzyl)-1H-pyrazol-3-amine

Cat. No. B507846
CAS RN: 492426-22-9
M. Wt: 187.24g/mol
InChI Key: BJZYOOWPWOYDPH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves multistep reactions . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of similar compounds can be determined by spectral analysis . For example, “1-(4-Methylbenzyl)piperazine” has a molecular formula of CHN and an average mass of 190.285 Da .


Chemical Reactions Analysis

The chemical reactions of similar compounds can be quite complex. For instance, a series of novel triazole-pyrimidine-based compounds were synthesized by click reaction of substituted benzylazide with 5-ethynyl-4-methyl-2-substituted phenylthiazole .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined by various methods. For instance, “4-Methylbenzyl alcohol” has a molecular weight of 122.16 g/mol and a boiling point of 205.3 °C .

Scientific Research Applications

Structural Analysis in Crystallography

“1-(4-Methylbenzyl)-1H-pyrazol-3-amine” derivatives are utilized in X-ray crystallography to determine the three-dimensional structures of organic compounds. The planarity of the benzimidazole core and the presence of hydrogen bonds and π-π interactions contribute to the stability and packing of the molecules in the crystal lattice .

Pharmaceutical Intermediate

This compound serves as an intermediate in pharmaceutical synthesis. For example, it’s used in the preparation of certain benzimidazole derivatives that have potential therapeutic applications .

Material Science

In material science, derivatives of “1-(4-Methylbenzyl)-1H-pyrazol-3-amine” can be used to synthesize polymers and plastics. These materials may have unique properties such as high durability or specialized electrical conductivity .

Fragrance and Flavor Industry

The related compound, 4-Methylbenzyl alcohol, which shares a similar structural motif with “1-(4-Methylbenzyl)-1H-pyrazol-3-amine”, is used in the fragrance and flavor industry. It suggests that the pyrazol-3-amine derivative could also be explored for use in creating new scents and tastes .

Synthesis of Cholinesterase Inhibitors

“1-(4-Methylbenzyl)-1H-pyrazol-3-amine” is used in the synthesis of inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase. These inhibitors are important in the treatment of diseases like Alzheimer’s, where cholinesterase activity is a key factor .

Development of Antiemetic Agents

The compound is a synthetic intermediate in the creation of antiemetic agents, which are medications that help prevent vomiting and nausea. This application is crucial in the development of treatments for conditions that cause severe gastrointestinal upset .

Safety and Hazards

The safety and hazards of similar compounds can vary. For instance, “4-Methylbenzyl isocyanate” is classified as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .

Future Directions

The future directions of research on similar compounds can be quite diverse. For instance, some compounds have shown promising neuroprotective and anti-inflammatory properties, suggesting that they could potentially be developed as neuroprotective and anti-neuroinflammatory agents . Additionally, other compounds have been used in the preparation of anthelmintic, antiallergenic, antibacterial, antihistamic, antiemetic, and antimigraine agents .

properties

IUPAC Name

1-[(4-methylphenyl)methyl]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-9-2-4-10(5-3-9)8-14-7-6-11(12)13-14/h2-7H,8H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJZYOOWPWOYDPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylbenzyl)-1H-pyrazol-3-amine

Synthesis routes and methods

Procedure details

To a solution containing 1-(4-methyl-benzyl)-3-nitro-1H-pyrazole (92 mg, 0.42 mmol) in tetrahydrofuran (2 mL), anhydrous hydrazine (100 μL) was added to the clear solution. Raney nickel (˜100 mg washed 3 times with 5 mL of anhydrous tetrahydrofuran) was then added in tetrahydrofuran (300 μL). Gas evolved from the mixture and the reaction was allowed to proceed for 5 min, after which time the raney nickel was removed by filtration through a celite plug. The solvent was removed in vacuo to afford 1-(4-methyl-benzyl)-1H-pyrazol-3-ylamine as a yellow oil which was used in the following step with no further purification.
Quantity
92 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
100 μL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
catalyst
Reaction Step Two
Quantity
300 μL
Type
solvent
Reaction Step Two

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